REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH:12]=[C:13]1[NH:17][C:16](=[O:18])[NH:15][C:14]1=O)([O-])=O.CO.II>CN(C)C=O.[Pd]>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[N:1]=[C:14]3[NH:15][C:16](=[O:18])[NH:17][C:13]3=[CH:12][C:5]=2[CH:6]=1
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Name
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5-[(2-nitro-5-methoxyphenyl)methylene]-2,4-imidazolidinedione
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)OC)C=C1C(NC(N1)=O)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.45 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After 42 hours the mixture was filtered through infusorial earth
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Duration
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42 h
|
Type
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CUSTOM
|
Details
|
the solvent evaporated
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Type
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CUSTOM
|
Details
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to leave a brown solid
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Type
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TEMPERATURE
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Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
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Details
|
concentrated to 20 mL
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Type
|
ADDITION
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Details
|
before adding a solution of sodium thiosulfte (10 g) and sodium carbonate (10 g) in water (200 mL)
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Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
suspended in hot (80° C.) water (200 mL)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2C=C3C(=NC2C=C1)NC(N3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |